molecular formula C21H21ClN2O2S B2611445 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine CAS No. 865548-75-0

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine

Cat. No.: B2611445
CAS No.: 865548-75-0
M. Wt: 400.92
InChI Key: KPBRZGKBOOYOSS-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 5-chloro-2-methylphenylamine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methylphenyl)piperazine: Lacks the naphthylsulfonyl group, which may affect its biological activity.

    1-(2-Naphthylsulfonyl)piperazine: Lacks the chloro and methyl groups on the phenyl ring, which may influence its reactivity and pharmacological properties.

Uniqueness

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine is unique due to the presence of both the chloro and methyl groups on the phenyl ring and the naphthylsulfonyl group. These structural features may contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-16-6-8-19(22)15-21(16)23-10-12-24(13-11-23)27(25,26)20-9-7-17-4-2-3-5-18(17)14-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBRZGKBOOYOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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